N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-21-17-18(27-12)16(13-6-3-2-4-7-13)22-23(19(17)25)11-15(24)20-10-14-8-5-9-26-14/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHNZJSYESXCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan moiety, a thiazolo-pyridazine framework, and an acetamide functional group. Its chemical formula is , with a molecular weight of 358.43 g/mol. The structural complexity contributes to its diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Cytotoxicity Against Cancer Cell Lines : Research has shown that derivatives of thiazolo-pyridazines exhibit significant cytotoxic effects against various cancer cell lines, including human leukemic and squamous carcinoma cells. The structure-activity relationship indicates that modifications in the thiazole and pyridazine units can enhance cytotoxic potency .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), which can lead to cellular stress and death in cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Inhibition of Pathogen Growth : Similar thiazolo-pyridazine derivatives have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were found to be comparable to standard antibiotics .
- Mechanisms : The antimicrobial action is believed to be mediated through disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Study 1: Anticancer Evaluation
A study conducted on a series of thiazolo-pyridazine derivatives, including the target compound, showed promising results in vitro. The derivatives were tested against several cancer cell lines, revealing IC50 values ranging from 5 to 20 µM, indicating strong anticancer activity compared to control groups .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 10 |
| Derivative B | HeLa (Cervical) | 15 |
| Target Compound | A549 (Lung) | 12 |
Study 2: Antimicrobial Screening
In another study assessing the antimicrobial properties of related compounds, the target compound was evaluated alongside known antibiotics. It exhibited an MIC value of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Target Compound | S. aureus | 32 |
| Control Antibiotic | Vancomycin | 16 |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyridazine have been shown to possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the furan group may enhance these effects due to its electron-rich nature, which can interact favorably with microbial targets. -
Anticancer Potential :
Research has highlighted the anticancer activities of thiazole derivatives. Compounds similar to N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have shown promise in inhibiting the proliferation of cancer cells in vitro, particularly melanoma and prostate cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest. -
Neuroprotective Effects :
Some studies suggest that compounds containing thiazole and pyridazine rings may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study, a series of thiazole-based compounds were synthesized and evaluated for their anticancer properties. The results demonstrated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against human cancer cell lines. The compound's mechanism involved the activation of apoptotic pathways, indicating its potential as a lead compound for further development .
Chemical Reactions Analysis
Reactivity of the Pyrazolo-Oxazine Core
The 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine moiety demonstrates sensitivity to nucleophilic and electrophilic attacks at specific positions:
Piperazine and Pyrimidine Interactions
The piperazine-linked trifluoromethylpyrimidine segment participates in reactions typical of aromatic amines and electron-deficient heterocycles:
Methanone Linker Reactivity
The central carbonyl group (methanone) serves as a potential site for modifications:
| Reaction Type | Conditions | Outcome | Supporting Evidence |
|---|---|---|---|
| Reduction | LiAlH₄, NaBH₄ | Conversion to a methylene bridge, altering conformational flexibility. | Synthetic protocols |
| Grignard addition | RMgX reagents | Formation of tertiary alcohols, though steric hindrance may limit yield. | Analogous carbonyl reactivity |
Cross-Coupling Reactions
The aryl and heteroaryl components enable transition metal-catalyzed couplings:
Stability and Degradation Pathways
Key stability concerns under specific conditions:
Biological Activity and Derivatization
While
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the thiazolo[4,5-d]pyridazin core but differ in substituents at critical positions. Below is a comparative analysis based on substituent variations and available
Table 1: Structural and Physicochemical Comparisons
Key Insights:
Position 7 Substitutions :
- The target’s phenyl group (aromatic, hydrophobic) contrasts with 2-thienyl (sulfur-containing, polarizable) in and furan-2-yl (oxygen-containing, less lipophilic) in . These substitutions influence electronic properties and binding to biological targets.
- Thienyl and furan groups may enhance metabolic stability compared to phenyl .
Position 2 Substitutions: The target’s methyl group offers minimal steric hindrance, whereas morpholino in introduces a hydrophilic moiety, likely improving aqueous solubility.
Q & A
Q. What are the typical synthetic routes for synthesizing this compound?
The compound is synthesized via multi-step reactions, often starting with thiazole ring formation using phosphorus pentasulfide, followed by acetamide coupling with furan-2-ylmethylamine. Key steps include cyclization of pyridazinone intermediates and functionalization with phenyl groups. Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization, as highlighted in studies using HPLC to monitor intermediate purity .
Q. Which characterization techniques are essential for confirming its structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms substituent positions, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like the acetamide carbonyl (≈1650 cm⁻¹) .
Q. How is its solubility profile determined for in vitro assays?
Solubility is assessed in solvents like DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy or HPLC. For example, notes preliminary solubility in DMSO (>10 mM) but limited aqueous solubility, necessitating formulation with cyclodextrins or surfactants for biological testing .
Q. What in vitro assays are used for initial biological screening?
Common assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
- Antimicrobial activity : Broth microdilution (MIC determination against bacterial/fungal strains).
- Cytotoxicity : MTT assay on cancer cell lines (IC50 calculation). Thiazolo-pyridazine derivatives often show low micromolar IC50 values in kinase inhibition studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
SAR studies focus on modifying:
- Furan moiety : Replacing it with thiophene or pyridine to enhance metabolic stability.
- Phenyl substituent : Introducing electron-withdrawing groups (e.g., -CF3) to improve target binding.
- Acetamide linker : Testing methyl vs. ethyl spacers for conformational flexibility. Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological data?
Discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) may arise from:
- Pharmacokinetic limitations : Use LC-MS/MS to measure plasma/tissue concentrations.
- Off-target effects : Employ CRISPR-based gene knockout models to validate target specificity.
- Assay conditions : Compare results under varying pH, ionic strength, or reducing environments .
Q. How is its mechanism of action elucidated in complex biological systems?
Advanced approaches include:
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.
- RNA sequencing : Identify differentially expressed pathways post-treatment.
- Chemical proteomics : Use photoaffinity probes to map interactomes .
Q. What computational methods predict its physicochemical and ADMET properties?
Tools like Schrödinger’s QikProp or SwissADME estimate:
- LogP : ~3.2 (moderate lipophilicity).
- Permeability : Caco-2 cell model predictions.
- Metabolic sites : CYP450 metabolism flagged via StarDrop’s P450 module. These guide lead optimization to reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
